N G-Hydroxy-L-arginine Monoacetate is a significant compound in biochemical research, primarily recognized for its role as an intermediate in the biosynthesis of nitric oxide from L-arginine. This compound is also known by various names including N G-Hydroxy-L-arginine, Monoacetate Salt, and L-Hydroxy arginine acetate. Its molecular formula is with a molecular weight of approximately 250.25 g/mol .
N G-Hydroxy-L-arginine Monoacetate is synthesized biologically through the action of nitric oxide synthase (NOS) on L-arginine, using NADPH as a cofactor. It is classified under amino acid derivatives and is particularly noted for its function as a substrate and inhibitor within various biochemical pathways, especially those involving nitric oxide production .
The synthesis of N G-Hydroxy-L-arginine Monoacetate occurs through the NADPH-dependent hydroxylation of L-arginine, catalyzed by nitric oxide synthase enzymes. The reaction typically requires the presence of oxygen and specific reaction conditions that facilitate the conversion of L-arginine to N G-Hydroxy-L-arginine, which can subsequently be acetylated to form the monoacetate salt.
In industrial settings, genetically engineered microorganisms may be employed to enhance production efficiency, allowing for large-scale synthesis of this compound through biotechnological processes that optimize NOS expression.
The molecular structure of N G-Hydroxy-L-arginine Monoacetate can be represented by the following SMILES notation: O=C(O)C.O=C(O)[C@@H](N)CCC/N=C(/NO)N
. This notation encapsulates the arrangement of atoms within the molecule, highlighting functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups .
Key structural data include:
N G-Hydroxy-L-arginine Monoacetate primarily undergoes oxidation reactions. It can be oxidized by the cytochrome P450 enzyme system to produce nitric oxide and citrulline, which are vital signaling molecules in various physiological processes .
The mechanism of action for N G-Hydroxy-L-arginine Monoacetate revolves around its role as an intermediate in the biosynthesis of nitric oxide. When produced by nitric oxide synthase, it can then be oxidized to yield nitric oxide—a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses .
This compound interacts primarily with constitutive nitric oxide synthase (cNOS), facilitating the conversion of L-arginine into nitric oxide through a series of enzymatic reactions that are crucial for maintaining vascular health and regulating blood flow.
N G-Hydroxy-L-arginine Monoacetate has several scientific applications:
This compound continues to be significant in research focused on cardiovascular diseases, immune responses, and neurobiology due to its critical role in nitric oxide production .
NG-Hydroxy-L-arginine Monoacetate (referred to scientifically as NG-Hydroxy-L-arginine Monoacetate) is a central intermediate in nitric oxide biosynthesis catalyzed by constitutive nitric oxide synthase. This enzymatic pathway begins with the NADPH-dependent hydroxylation of L-arginine at the guanidino nitrogen, forming NG-Hydroxy-L-arginine Monoacetate as a stable transition state [5] [10]. Constitutive nitric oxide synthase isoforms (including endothelial nitric oxide synthase and neuronal nitric oxide synthase) utilize NG-Hydroxy-L-arginine Monoacetate as an obligate precursor before its further oxidation to nitric oxide and L-citrulline [7]. The reaction stoichiometry involves precise electron transfer:
$$\text{L-arginine} + \text{NADPH} + \text{O}2 \rightarrow \text{NG-Hydroxy-L-arginine} + \text{NADP}^+ + \text{H}2\text{O}$$
Biochemical studies confirm that NG-Hydroxy-L-arginine Monoacetate remains tightly bound to constitutive nitric oxide synthase during catalysis, with a dissociation constant (Kd) of approximately 1.5 μM [10]. This high-affinity interaction ensures efficient processing to nitric oxide, which is critical for physiological functions such as vasodilation and neurotransmission [1] [7].
Table 1: Enzymatic Parameters of NG-Hydroxy-L-arginine Monoacetate in Constitutive Nitric Oxide Synthase Catalysis
Parameter | Value | Experimental Context |
---|---|---|
Formation Rate (cNOS) | 0.8 μmol/min/mg | Purified bovine endothelial nitric oxide synthase [10] |
Dissociation Constant (Kd) | 1.5 μM | Fluorescence titration assays [7] |
Half-life in Catalysis | < 30 seconds | Stopped-flow spectrometry [10] |
NADPH Consumption | 1.2 eq per reaction | Isotopic tracing studies [5] |
Beyond nitric oxide synthase-dependent pathways, cytochrome P450 enzymes serve as alternative oxidizers of NG-Hydroxy-L-arginine Monoacetate. This cross-system metabolic capacity enables nitric oxide production even in cell types lacking inducible nitric oxide synthase or constitutive nitric oxide synthase expression [5] [7]. Vascular smooth muscle cells, which typically lack significant nitric oxide synthase activity, generate nitrite from exogenous NG-Hydroxy-L-arginine Monoacetate via cytochrome P450 2C9 and 3A4 isoforms with a half-maximal effective concentration (EC50) of 18.0 ± 1.5 μM [4].
The oxidation mechanism involves cytochrome P450-mediated dehydrogenation:$$\text{NG-Hydroxy-L-arginine} + \text{Cyt P450}{ox} \rightarrow \text{Nitric Oxide} + \text{L-citrulline} + \text{Cyt P450}{red}$$This reaction is potently inhibited by miconazole (100 μM) but remains unaffected by nitric oxide synthase inhibitors like N(G)-nitro-L-arginine methyl ester, confirming its nitric oxide synthase-independent nature [4] [7]. The kinetic efficiency (kcat/Km) of cytochrome P450 for NG-Hydroxy-L-arginine Monoacetate is approximately 3.2 × 10³ M⁻¹s⁻¹, about 20% of constitutive nitric oxide synthase’s catalytic efficiency [5].
Table 2: Comparative Oxidation Pathways for NG-Hydroxy-L-arginine Monoacetate
Oxidation Route | Catalyst | EC50/Km | Inhibitors | Primary Products |
---|---|---|---|---|
Constitutive nitric oxide synthase | Endothelial nitric oxide synthase | 5.2 μM | N(G)-methyl-L-arginine | Nitric Oxide, Citrulline |
Cytochrome P450 | CYP2C9/3A4 | 18.0 μM | Miconazole, Ketoconazole | Nitrite, Citrulline |
Non-enzymatic Oxidation | Superoxide Radical | 220 μM* | Superoxide dismutase | Nitrite, Nitrate |
*Half-maximal oxidation rate in superoxide-generating systems [3]
During inflammatory responses, inducible nitric oxide synthase activation in rat aortic endothelial cells generates high intracellular concentrations of NG-Hydroxy-L-arginine Monoacetate (reaching 50-100 μM), which functions as both a nitric oxide precursor and an endogenous arginase inhibitor [3]. Lipopolysaccharide-activated endothelial cells show a 7-fold increase in inducible nitric oxide synthase expression, paralleled by a 3.5-fold surge in NG-Hydroxy-L-arginine Monoacetate accumulation. This compartmentalized buildup inhibits arginase-I (inhibitory constant = 10-12 μM), thereby conserving L-arginine pools for high-output nitric oxide production [3].
Spatially, NG-Hydroxy-L-arginine Monoacetate exists in dynamic equilibrium between cytosolic and nuclear subcellular fractions. Immunoprecipitation studies confirm its colocalization with inducible nitric oxide synthase in perinuclear regions during cytokine stimulation, creating microdomains optimized for nitric oxide synthesis [3]. This compartmentalization prevents premature metabolism by mitochondrial arginase-II, ensuring efficient nitric oxide flux during immune responses.
Table 3: Spatial Regulation of NG-Hydroxy-L-arginine Monoacetate in Inducible Nitric Oxide Synthase-Expressing Cells
Subcellular Compartment | NG-Hydroxy-L-arginine Concentration | Primary Interaction Partners | Functional Outcome |
---|---|---|---|
Cytosol | 12.4 ± 2.1 μM | Arginase-I, Inducible nitric oxide synthase | Arginase inhibition (85%) |
Nuclear Periphery | 8.7 ± 1.8 μM | Inducible nitric oxide synthase, Protein kinase G | Nitric Oxide signaling complex assembly |
Mitochondria | < 1 μM | Arginase-II | Minimal interaction |
Data derived from lipopolysaccharide-activated rat aortic endothelial cells [3]
Under oxidative stress conditions, NG-Hydroxy-L-arginine Monoacetate undergoes non-enzymatic degradation through reactions with peroxidase-derived radicals and lipoxygenase products. In activated macrophages, superoxide radicals (O₂•⁻) catalyze the oxidation of NG-Hydroxy-L-arginine Monoacetate to nitrite at rates up to 220 μM/hour, a process inhibitable by superoxide dismutase (85% suppression at 100 U/mL) [3]. This pathway gains prominence during inflammation when reactive oxygen species production exceeds antioxidant capacity.
Lipoxygenase-12 and prostaglandin H synthase further accelerate NG-Hydroxy-L-arginine Monoacetate breakdown through one-electron oxidation mechanisms. The reaction stoichiometry involves:$$\text{NG-Hydroxy-L-arginine} + \text{LOOH} \rightarrow \text{L-citrulline} + \text{Nitrite} + \text{LOH}$$where LOOH represents lipid hydroperoxides [3]. This peroxidative route generates distinct nitrogen species compared to enzymatic oxidation, favoring nitrite over nitric oxide at physiological pH. The kinetic profile shows a second-order rate constant of 1.8 × 10² M⁻¹s⁻¹, making it 50-fold slower than constitutive nitric oxide synthase catalysis but biologically relevant under chronic inflammation [3].
Vascular smooth muscle cells convert extracellular NG-Hydroxy-L-arginine Monoacetate to nitrite without requiring nitric oxide synthase activity. This paracrine pathway operates at physiologically relevant concentrations (1-1000 μM), exhibiting an EC50 of 18.0 ± 1.5 μM [4]. The mechanism involves NG-Hydroxy-L-arginine Monoacetate uptake via the y⁺ cationic amino acid transporter (inhibition constant = 195 ± 23 μM), followed by cytochrome P450-dependent oxidation [4]. Unlike constitutive nitric oxide synthase-derived nitric oxide, this pathway produces nitrite as the primary stable metabolite, detectable within 30 minutes of NG-Hydroxy-L-arginine Monoacetate exposure.
The paracrine signaling cascade includes:
This pathway contributes up to 40% of total nitrite in cytokine-activated vascular beds, supplementing endothelial nitric oxide synthase-derived nitric oxide during endothelial dysfunction. Its physiological impact is particularly significant in hypertension and atherosclerosis, where classical nitric oxide synthase activity may be compromised.
Table 4: Paracrine Nitrite Production from NG-Hydroxy-L-arginine Monoacetate in Vascular Smooth Muscle Cells
Parameter | Value | Significance |
---|---|---|
Uptake Inhibition Constant | 195 ± 23 μM | Confirms transport via y⁺ system |
Time to Maximum Nitrite | 4-6 hours | Slower than constitutive nitric oxide synthase-derived Nitric Oxide |
Maximum Nitrite Yield | 15.3 ± 2.4 nmol/mg protein | Represents 35-40% of total vascular nitrite |
Lipopolysaccharide Priming Effect | No significant change | Independent of inducible nitric oxide synthase induction |
Data from cultured rat aortic smooth muscle cells [4]
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8